6-Chloro-1H-indazol-3-ol
Overview
Description
6-Chloro-1H-indazol-3-ol is a chemical compound with the molecular formula C7H5ClN2O . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
Indazole-containing compounds can be synthesized through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
6-Chloro-1H-indazol-3-ol contains a total of 17 bonds; 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 N hydrazine .Chemical Reactions Analysis
The synthesis of indazoles involves various reactions, including reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o -haloaryl- N -tosylhydrazones, Ag-catalyzed nitration–annulation with tert -butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl- hydrazones with montmorillonite K-10 under O 2 atmosphere .Scientific Research Applications
- 6-Chloro-1H-indazol-3-ol exhibits promising antiproliferative effects against various cancer cell lines. For instance, derivatives like 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide have demonstrated potent inhibition of cell growth at concentrations below 1 μM, particularly affecting the G0–G1 phase of the cell cycle .
- In the context of osteoarthritis (OA), 6- (p-Bromophenyl)amino-7- (p-chlorophenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB) , a derivative of 6-Chloro-1H-indazol-3-ol, has been investigated. It acts as a novel inhibitor of cyclo-oxygenase-2 (COX-2) and affects the production of catabolic or anti-inflammatory mediators in OA cartilage .
- Indazole-containing compounds, including 6-Chloro-1H-indazol-3-ol, have been explored for their therapeutic potential. These compounds find applications as antihypertensive, antidepressant, and antibacterial agents. Some recently marketed drugs also feature the indazole structural motif .
- Researchers have developed various synthetic strategies for indazoles. Transition metal-catalyzed reactions, reductive cyclization, and solvent-free approaches have been explored. For instance, a Cu(OAc)₂-catalyzed method enables the facile synthesis of 1H-indazoles via N–N bond formation, yielding a wide variety of derivatives .
- A new practical synthesis of 1H-indazole has been proposed, involving a hydrogen bond-propelled mechanism. This mechanism is suitable for similar cyclization reactions, providing valuable insights for future studies .
Anticancer Activity
Anti-Inflammatory Properties
Medicinal Chemistry Research
Synthetic Approaches
Mechanistic Insights
Selective Inhibitors
Safety And Hazards
While specific safety data for 6-Chloro-1H-indazol-3-ol is not available, general safety measures for handling similar compounds include working in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
Future Directions
Indazole derivatives have been investigated for their wide variety of medicinal applications. Given the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
6-chloro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUKOSIGBXAOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570212 | |
Record name | 6-Chloro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-indazol-3-ol | |
CAS RN |
7364-29-6 | |
Record name | 6-Chloro-1,2-dihydro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7364-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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